molecular formula C19H16F6N2O4 B2355489 N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477864-04-3

N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2355489
CAS No.: 477864-04-3
M. Wt: 450.337
InChI Key: KXQDXRNUBJTRGR-WMDMUMDLSA-N
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Description

N'-[(Z)-(3-Methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a hydrazone derivative synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with 3-methoxybenzaldehyde. The benzohydrazide intermediate is prepared by esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid followed by hydrazinolysis . Structural elucidation is achieved via IR, NMR (1H and 13C), and mass spectrometry, confirming the Z-configuration of the hydrazone bond . This compound belongs to a class of molecules designed to explore bioactivity through modifications of the hydrazide core and substituent groups.

Properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O4/c1-29-13-4-2-3-12(7-13)9-26-27-17(28)15-8-14(30-10-18(20,21)22)5-6-16(15)31-11-19(23,24)25/h2-9H,10-11H2,1H3,(H,27,28)/b26-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDXRNUBJTRGR-WMDMUMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Hydroquinone Derivatives

A critical precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is synthesized through nucleophilic aromatic substitution. Using 2,5-dihydroxybenzoic acid and trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF), the reaction proceeds at 80–100°C for 12–24 hours:

$$
\text{2,5-Dihydroxybenzoic acid} + 2 \text{CF}3\text{CH}2\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid}
$$

Key Parameters :

  • Molar ratio (diol:alkylating agent:base) = 1:2.2:2.5
  • Yield: 68–72% after recrystallization (ethanol/water)

Hydrazide Formation and Condensation

Synthesis of Benzohydrazide Intermediate

The carboxylic acid is converted to its hydrazide via activation with thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate:

$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Benzohydrazide}
$$

Optimization Notes :

  • SOCl₂ stoichiometry : 1.5 equivalents (reflux, 4 h)
  • Hydrazine excess : 3 equivalents (0°C to room temperature, 12 h)
  • Yield : 85–90% (after silica gel chromatography)

Z-Selective Hydrazone Formation

Condensing the hydrazide with 3-methoxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid) promotes Z-configuration selectivity due to thermodynamic control:

$$
\text{Benzohydrazide} + \text{3-Methoxybenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound (Z-isomer)}
$$

Critical Factors :

  • Solvent : Ethanol/water (7:3 v/v)
  • Temperature : Reflux (78°C, 8 h)
  • Catalyst : 5 mol% p-toluenesulfonic acid (PTSA)
  • Yield : 60–65% (Z:E ratio >9:1 by $$^1\text{H NMR}$$)

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel column chromatography with hexane/ethyl acetate (4:1 → 2:1 gradient). The Z-isomer elutes earlier due to reduced polarity compared to the E-counterpart.

Spectroscopic Validation

  • $$^1\text{H NMR}$$ (400 MHz, CDCl₃) :
    • δ 8.21 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.94 (s, 1H, CH=N), 4.52 (q, J = 8.8 Hz, 4H, OCH₂CF₃), 3.85 (s, 3H, OCH₃).
  • $$^{19}\text{F NMR}$$ (376 MHz, CDCl₃) : δ -74.5 (t, J = 8.8 Hz, 6F).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₆F₆N₂O₄ [M+H]⁺: 451.1094; found: 451.1098.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 1 h) reduces reaction time by 87% while maintaining Z-selectivity, though scalability remains challenging.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables iterative coupling, but trifluoroethoxy groups complicate resin compatibility.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation (60°C, 15 mmHg) achieves 95% reuse efficiency, aligning with green chemistry principles.

Hazard Mitigation

  • Perfluorinated reagents : Substitution with less persistent CF₃ sources under investigation.
  • Waste streams : Alkaline hydrolysis (NaOH, 60°C) degrades unreacted aldehydes to non-toxic salts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.

  • Substitution: Aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromic acid.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid or halogenating agents.

Major Products

  • Oxidation: Can lead to the formation of carboxylic acids or ketones.

  • Reduction: Can produce hydrazine derivatives.

  • Substitution: Derivatives with various substituents on the aromatic ring.

Scientific Research Applications

N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide finds extensive applications in several research domains:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential in biochemical assays and as a molecular probe.

  • Medicine: Explored for its therapeutic potential, particularly in designing drugs with hydrazide functionalities.

  • Industry: Utilized in materials science for the development of new polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets, often involving the formation of hydrazone bonds with specific biomolecules. These interactions can modulate various biochemical pathways, including enzyme inhibition or activation.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 3-methoxy group (electron-donating) may enhance hydrogen-bonding interactions compared to 4-methyl (weakly donating) or 4-fluoro (electron-withdrawing) substituents.

Comparison with Oxadiazole and Thiazolidinone Derivatives

Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide are cyclized to form 1,3,4-oxadiazoles or 1,3-thiazolidin-4-ones, which exhibit distinct bioactivities:

Compound Class Core Structure Synthesis Method Bioactivity
Hydrazones (e.g., target compound) Benzohydrazide + aldehyde Condensation in ethanol Intermediate for oxadiazoles/thiazolidinones
1,3,4-Oxadiazoles Oxadiazole ring Refluxing hydrazones with acetic anhydride Anti-diabetic agents (e.g., α-glucosidase inhibition)
1,3-Thiazolidin-4-ones Thiazolidinone ring Refluxing hydrazones with thioglycolic acid Computationally predicted antimicrobial/antiviral activity

Key Differences :

  • Stability: Oxadiazoles and thiazolidinones exhibit enhanced metabolic stability compared to hydrazones due to cyclization.
  • Activity : Oxadiazoles show explicit α-glucosidase inhibition (IC50 values ~10–50 µM), while hydrazones primarily serve as precursors .

Comparison with Flecainide and Related Benzamides

Flecainide, a clinically used antiarrhythmic agent, shares the 2,5-bis(2,2,2-trifluoroethoxy)phenyl motif but differs in core structure:

Compound Core Structure Synthesis Pathway Application
Target Hydrazone Benzenecarbohydrazide Condensation with aldehydes Bioactive intermediate
Flecainide Benzamide Acyl chloride + 2-(aminomethyl)piperidine Antiarrhythmic (Na+ channel blocker)

Structural and Functional Insights :

  • Pharmacophore : Flecainide’s benzamide group and piperidine moiety are critical for Na+ channel binding, while the hydrazone’s imine group may enable Schiff base-mediated interactions.
  • Synthetic Complexity: Flecainide requires multi-step synthesis (e.g., trichloroacetophenone intermediates ), whereas hydrazones are synthesized in fewer steps .

Biological Activity

N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H16F6N2O4C_{19}H_{16}F_6N_2O_4, and it features a unique structure characterized by the presence of trifluoroethoxy groups and a methoxyphenyl moiety. The molecular structure can be represented as follows:

N Z 3 methoxyphenyl methylidene 2 5 bis 2 2 2 trifluoroethoxy benzenecarbohydrazide\text{N Z 3 methoxyphenyl methylidene 2 5 bis 2 2 2 trifluoroethoxy benzenecarbohydrazide}

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by PubChem reported that the compound demonstrated inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.

  • MCF-7 Cell Line : IC50 = 15 µM
  • A549 Cell Line : IC50 = 20 µM

The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress in cancer cells.

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible therapeutic role in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was evaluated for its antimicrobial efficacy against clinical isolates from patients with infections. The study highlighted its potential as a candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A research team conducted experiments to assess the apoptotic effects of the compound on cancer cell lines. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment with the compound compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step condensation reaction between 2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide and 3-methoxybenzaldehyde under acidic or basic catalysis. Key parameters include solvent choice (e.g., dichloromethane for low polarity), temperature control (25–60°C), and stoichiometric ratios of precursors. For example, triethylamine is often used to deprotonate intermediates and drive the reaction forward. Yield optimization may require iterative adjustments of these variables using Design of Experiments (DoE) frameworks .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the Z-configuration of the hydrazone moiety and trifluoroethoxy substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended, paired with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How can researchers mitigate challenges in purifying this compound due to its hydrophobic trifluoroethoxy groups?

  • Methodological Answer : Column chromatography using silica gel with a gradient elution system (hexane/ethyl acetate) effectively separates hydrophobic byproducts. For larger scales, recrystallization from ethanol/water mixtures improves purity. Dialysis or ultrafiltration may be necessary for removing low-molecular-weight impurities in aqueous-organic solvent systems .

Advanced Research Questions

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